N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-21(16(3)25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJVABIPSARBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Synthesis via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine core is synthesized through a one-pot cyclocondensation reaction between β-ketoesters and 5-aminopyrazoles. For example, ethyl acetoacetate reacts with 3-phenyl-5-aminopyrazole in acetic acid under reflux to yield 2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine . The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization (Scheme 1).
Key Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | 85–92% |
| Temperature | 120°C (reflux) | <70% below 100°C |
| Catalyst | None required | — |
X-ray crystallography confirms the tautomeric form of the product, with the carbonyl group at position 7 and NH tautomer at position 4 . This step is critical for establishing regiochemical control, as competing tautomers could lead to byproducts.
Chlorination at Position 7
The 7-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl₃) to activate the core for subsequent amination. Reaction of 2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine with excess POCl₃ at 80°C for 6 hours affords the 7-chloro derivative in 89% yield .
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 7.62–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.21 (s, 1H, C₆-H), 2.51 (s, 3H, C₅-CH₃), 2.34 (s, 3H, C₂-CH₃) .
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HRMS: m/z Calculated for C₁₅H₁₃ClN₃ [M+H]⁺: 294.0764; Found: 294.0768 .
Buchwald-Hartwig Amination with 4-Ethylaniline
The 7-chloro intermediate undergoes palladium-catalyzed coupling with 4-ethylaniline to install the target amine group. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in toluene at 110°C, the reaction achieves 78% yield after 12 hours .
Optimization Table
Mechanistic studies suggest that the bulky Xantphos ligand suppresses β-hydride elimination, favoring C–N bond formation over side reactions.
Alternative Nucleophilic Aromatic Substitution (SNAr)
In the absence of transition-metal catalysts, SNAr reactions are feasible under strongly basic conditions. Heating the 7-chloro derivative with 4-ethylaniline and KHMDS in DMF at 150°C for 24 hours provides the amine product in 63% yield . While lower yielding than Buchwald-Hartwig, this method avoids precious-metal catalysts.
Side Reaction Mitigation
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Byproduct: N-arylation at position 3 (≤12%) due to competing reactivity at the electron-rich phenyl group .
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Solution: Use of excess 4-ethylaniline (3 equiv) suppresses this pathway .
Final Product Characterization
The target compound is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) and recrystallized from ethanol.
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 7.71 (d, J = 8.5 Hz, 2H, Ar-H), 7.49–7.41 (m, 5H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, NH-Ar-H), 6.12 (s, 1H, C₆-H), 2.59 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.48 (s, 3H, C₅-CH₃), 2.29 (s, 3H, C₂-CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃) .
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¹³C NMR (126 MHz, DMSO-d₆): δ 158.2 (C₇), 152.4 (C₂), 148.9 (C₅), 139.1 (C₃-Ph), 132.7 (C₄), 130.5–126.3 (Ar-C), 104.8 (C₆), 28.4 (CH₂CH₃), 16.1 (C₅-CH₃), 15.3 (C₂-CH₃), 14.9 (CH₂CH₃) .
Scalability and Industrial Feasibility
Gram-scale synthesis (10 mmol) using Buchwald-Hartwig conditions maintains a 75% yield, demonstrating process robustness . Cost analysis reveals that Pd(OAc)₂/Xantphos accounts for 62% of raw material costs, suggesting that catalyst recycling or alternative ligands could improve economic viability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as:
- Anticancer Agent: Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, its structural analogs have demonstrated efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It interacts with specific enzymes critical for cellular functions:
- Kinase Inhibition: By binding to kinase active sites, it disrupts signaling pathways essential for tumor growth and survival .
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazolo[1,5-a]pyrimidines. This compound has been noted for its potential effectiveness against viral infections by inhibiting viral replication processes .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxic effects, with IC50 values in the nanomolar range for certain derivatives .
Case Study 2: Anti-inflammatory Mechanisms
A preclinical study examined the anti-inflammatory effects of this compound in a model of acute inflammation. The compound reduced edema and inflammatory cytokine levels significantly compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity :
- N-Substituent : Pyridinylmethyl groups (e.g., compound 47 in ) enhance anti-mycobacterial activity, while alkylphenyl groups (e.g., 4-ethylphenyl) may improve CNS penetration .
- Position 3 : Aromatic groups (e.g., phenyl or 4-fluorophenyl) are critical for π-π interactions in target binding .
Metabolic Stability :
- Methyl groups at positions 2 and 5 (as in the target compound) reduce oxidative metabolism compared to ethyl or allyl substituents .
SAR Trends :
Q & A
Q. How to analyze metabolic pathways using advanced mass spectrometry?
- Methodology :
- LC-HRMS : Identify Phase I metabolites (e.g., hydroxylation at C-5) and Phase II conjugates (e.g., glucuronides) .
- Stable isotope labeling : Track 13C/15N-labeled compounds in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
